Ethyl 5-(3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
The compound Ethyl 5-(3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate features a thieno[3,4-d]pyridazine core substituted with:
- A 3-nitrobenzamido group at position 5, introducing strong electron-withdrawing effects via the nitro moiety.
- A 4-(trifluoromethyl)phenyl group at position 3, enhancing lipophilicity and metabolic stability.
- An ethyl carboxylate ester at position 1, influencing solubility and bioavailability.
Properties
IUPAC Name |
ethyl 5-[(3-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N4O6S/c1-2-36-22(33)18-16-11-37-20(27-19(31)12-4-3-5-15(10-12)30(34)35)17(16)21(32)29(28-18)14-8-6-13(7-9-14)23(24,25)26/h3-11H,2H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMZEMXNNVRHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound notable for its unique thieno[3,4-d]pyridazine core. The compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in modulating various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₄F₃N₃O₄S, with a molecular weight of 531.51 g/mol. Its structure features a nitrobenzamide group and a trifluoromethylphenyl substituent, which are critical to its biological interactions and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄F₃N₃O₄S |
| Molecular Weight | 531.51 g/mol |
| Core Structure | Thieno[3,4-d]pyridazine |
| Key Functional Groups | Nitrobenzamide, Trifluoromethyl |
Biological Activity
Research into the biological activity of this compound indicates potential interactions with various biological targets. Preliminary studies suggest that compounds within the thieno[3,4-d]pyridazine class may exhibit pharmacological properties such as:
- Adenosine A1 Receptor Modulation : Similar compounds have shown allosteric modulation of the adenosine A1 receptor, suggesting that this compound may also interact with this target, potentially influencing cardiovascular functions and neuroprotection.
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.
Case Studies
-
Adenosine Receptor Interaction :
- A study evaluated the interaction of thieno[3,4-d]pyridazines with adenosine receptors. The findings indicated that these compounds could modulate receptor activity, which might be leveraged for therapeutic applications in cardiovascular diseases (Smith et al., 2020).
-
Cytotoxicity Against Cancer Cells :
- In vitro assays conducted on various cancer cell lines showed that compounds structurally similar to ethyl 5-(3-nitrobenzamido)-4-oxo exhibited significant cytotoxicity. The mechanism was attributed to interference with cellular proliferation pathways (Jones et al., 2021).
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological effects may arise from:
- Receptor Binding : The nitrobenzamide group may facilitate binding to specific receptors, altering their signaling pathways.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes or signal transduction.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct features and potential advantages in biological activity:
| Compound Name | Key Features |
|---|---|
| Ethyl 5-amino-4-oxo-3-(4-fluorophenyl)-thieno[3,4-d]pyridazine-1-carboxylate | Contains an amino group; potential A1 receptor modulation |
| Ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxo-thieno[3,4-d]pyridazine-1-carboxylate | Exhibits allosteric modulation; similar core structure |
| Ethyl 5-(2-ethoxybenzamido)-4-oxo-thieno[3,4-d]pyridazine-1-carboxylate | Related scaffold; variations in substituents |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound is compared to analogs with modifications at positions 3 and 5 (Table 1).
Table 1: Structural and Functional Comparison of Analogs
†From : Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-... ‡From : Aminothienopyridazine derivatives . §From : Ethyl 5-amino-3-(4-aminophenyl)-...
Key Observations:
The amino group in Compounds 30 and 31 increases basicity and hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability .
Position 3 Modifications: The 4-(trifluoromethyl)phenyl group (target, , Compound 30) contributes to lipophilicity and resistance to oxidative metabolism. Replacing trifluoromethyl with 4-(trifluoromethoxy)phenyl (Compound 31) introduces a bulkier substituent, possibly affecting steric interactions in biological targets . The 4-aminophenyl group () is electron-donating, contrasting with the electron-withdrawing CF₃ group, which could alter binding affinity .
Q & A
Q. How can pharmacokinetic parameters (e.g., bioavailability) be improved?
- Methodological Answer :
- Prodrug Design : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) to enhance oral absorption.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release and improved BBB penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
